Dimethocaine Dimethocaine Dimethocaine is a benzoate ester.
Brand Name: Vulcanchem
CAS No.: 94-15-5
VCID: VC0526185
InChI: InChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3
SMILES: CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N
Molecular Formula: C16H26N2O2
Molecular Weight: 278.39 g/mol

Dimethocaine

CAS No.: 94-15-5

Cat. No.: VC0526185

Molecular Formula: C16H26N2O2

Molecular Weight: 278.39 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dimethocaine - 94-15-5

Specification

CAS No. 94-15-5
Molecular Formula C16H26N2O2
Molecular Weight 278.39 g/mol
IUPAC Name [3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate
Standard InChI InChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3
Standard InChI Key OWQIUQKMMPDHQQ-UHFFFAOYSA-N
SMILES CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N
Canonical SMILES CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N
Appearance Solid powder

Introduction

Chemical and Physical Properties

Dimethocaine’s physicochemical profile underpins its pharmacological behavior. Key properties include:

PropertyValueSource
Molecular Weight278.39 g/mol
Melting Point53.0–57.0°C
Boiling Point421.21°C (estimate)
Density1.035 g/cm³
SolubilityEthanol, DMSO, Chloroform
pKa10.08 ± 0.25

The hydrochloride salt form (C₁₆H₂₆N₂O₂·HCl), with a molecular weight of 314.85 g/mol, exhibits enhanced water solubility compared to the freebase, making it preferable for certain pharmaceutical formulations .

Pharmacological Profile

Mechanism of Action

Dimethocaine acts as a dopamine-norepinephrine reuptake inhibitor (DNRI), binding to the dopamine transporter (DAT) with an IC₅₀ of 1.2 μM in rat striatal synaptosomes—a potency approximately half that of cocaine (IC₅₀ = 0.7 μM) . This inhibition elevates synaptic dopamine levels, producing euphoria and stimulation. Animal studies demonstrate that dimethocaine fully substitutes for cocaine in drug discrimination assays, underscoring its abuse potential .

Comparative Pharmacology

While dimethocaine’s local anesthetic efficacy is comparable to procaine, its shorter duration of action and pronounced stimulant effects limit its medical utility. In contrast to cocaine, which undergoes hepatic hydrolysis via cholinesterases, dimethocaine’s metabolism relies heavily on cytochrome P450 (CYP) enzymes, altering its pharmacokinetic profile .

Metabolism and Pharmacokinetics

Metabolic Pathways

Dimethocaine undergoes three primary metabolic transformations in humans (Figure 1):

  • N-Acetylation: Catalyzed by N-acetyltransferase 2 (NAT2), this pathway produces N-acetyl-dimethocaine, a major urinary metabolite .

  • N-Deethylation: Mediated by CYP3A4 (96% contribution), this reaction generates monoethyl metabolites .

  • Hydroxylation: Primarily facilitated by CYP2D6 (51% contribution), yielding hydroxylated derivatives .

Enzyme Polymorphisms and Drug Interactions

Genetic polymorphisms in NAT2 (e.g., slow acetylator phenotypes) can prolong dimethocaine’s half-life, increasing the risk of adverse effects such as hypertension and arrhythmias . Conversely, CYP3A4 inhibitors (e.g., ketoconazole) may potentiate dimethocaine’s toxicity by impairing deethylation.

Clinical and Recreational Use

Recreational Misuse

Recreational users administer dimethocaine intravenously or intranasally to bypass first-pass metabolism, achieving peak plasma concentrations within 5–15 minutes. Subjective effects include:

  • Euphoria and heightened alertness

  • Increased sociability and talkativeness

  • Enhanced libido

Adverse Effects and Toxicity

Acute Toxicity

Case reports associate dimethocaine with:

  • Cardiovascular: Tachycardia (heart rate > 120 bpm), hypertension (systolic BP > 180 mmHg), and chest pain .

  • Neurological: Anxiety, paranoia, and seizures at doses exceeding 100 mg .

  • Respiratory: Bronchoconstriction and respiratory depression in overdose scenarios .

Chronic Effects

Prolonged use may lead to:

  • Dopaminergic neurotoxicity, evidenced by reduced striatal DAT density in rodent models .

  • Nasal septum perforation in chronic intranasal users .

Regulatory Status and Legal Considerations

As of 2025, dimethocaine remains unregulated in over 60 countries, though the EMCDDA advocates for its inclusion in Annex I of the European Union’s Council Decision on new psychoactive substances . In the United States, dimethocaine is unscheduled at the federal level but prohibited in seven states under analog acts.

Recent Research and Future Directions

Structural Analog Synthesis

Recent studies have explored 3β-substituted dimethocaine analogs to enhance DAT selectivity. For example, replacing the para-aminobenzoate group with a styryl moiety increased binding affinity by 40% in rat striatal membranes . Such modifications aim to develop non-addictive dopamine reuptake inhibitors for treating cocaine use disorder (CUD).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator